Vinylperfluorooctanoat

Übersicht

Beschreibung

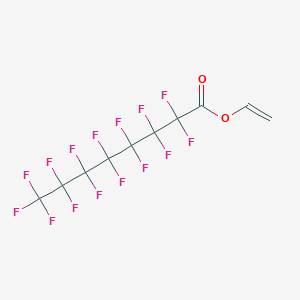

Vinyl perfluorooctanoate is a fluorinated organic compound with the chemical formula C10H3F15O2. It is characterized by a vinyl group attached to a perfluorooctanoate moiety. This compound is known for its unique properties, including high thermal and chemical stability, due to the presence of strong carbon-fluorine bonds. These properties make it valuable in various industrial applications, particularly in the production of fluorinated surfactants and polymers .

Wissenschaftliche Forschungsanwendungen

Vinyl perfluorooctanoate has a wide range of applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vinyl perfluorooctanoate can be synthesized through the telomerization of perfluorooctanoic acid with vinyl acetate. The reaction typically involves the use of radical initiators under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of vinyl perfluorooctanoate often involves the electrochemical fluorination of octanoic acid derivatives. This method yields a mixture of linear and branched isomers, which are then separated and purified to obtain the desired vinyl perfluorooctanoate .

Analyse Chemischer Reaktionen

Types of Reactions: Vinyl perfluorooctanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorooctanoic acid.

Reduction: Reduction reactions can convert it into perfluorooctanol.

Substitution: The vinyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the vinyl group under mild conditions.

Major Products Formed:

Oxidation: Perfluorooctanoic acid.

Reduction: Perfluorooctanol.

Substitution: Various substituted perfluorooctanoates depending on the nucleophile used.

Wirkmechanismus

The primary mechanism by which vinyl perfluorooctanoate exerts its effects is through the formation of stable fluorinated surfaces. The strong carbon-fluorine bonds provide exceptional resistance to thermal and chemical degradation. Additionally, the compound can interact with various molecular targets, including lipid bilayers and proteins, altering their properties and functions .

Vergleich Mit ähnlichen Verbindungen

Perfluorooctanoic acid (PFOA): Similar in structure but lacks the vinyl group.

Perfluorooctane sulfonate (PFOS): Another fluorinated compound with a sulfonate group instead of a carboxylate group.

Uniqueness: Vinyl perfluorooctanoate is unique due to its vinyl group, which allows for additional chemical modifications and reactions. This makes it more versatile in various applications compared to its counterparts .

Biologische Aktivität

Vinyl perfluorooctanoate (VPO) is a fluorinated compound derived from perfluorooctanoic acid (PFOA), known for its unique chemical properties and potential applications in various industries. This article explores the biological activity of VPO, focusing on its toxicity, pharmacokinetics, and environmental impact, supported by data tables and case studies.

VPO is characterized by a vinyl group attached to a perfluorinated octanoate chain. Its chemical structure contributes to its hydrophobic and lipophobic properties, making it useful in applications such as:

- Coatings : Providing non-stick surfaces.

- Lubricants : Enhancing performance in mechanical applications.

- Biocides : Reducing biofilm formation in medical devices and industrial systems .

Toxicokinetics

Research indicates that VPO, like other perfluoroalkyl substances (PFAS), exhibits significant persistence in biological systems. The biological half-life of PFOA in humans is approximately 4.37 years, suggesting similar persistence for VPO due to its structural similarities .

Table 1: Toxicokinetics of PFOA and Related Compounds

| Compound | Biological Half-Life (Years) | Primary Excretion Route |

|---|---|---|

| PFOA | 4.37 | Urine |

| PFOS | 5.4 | Bile |

| Vinyl PFCA | TBD | TBD |

The pharmacokinetics of VPO suggest it is well-absorbed following oral exposure, distributing primarily to the liver and plasma . Studies indicate that VPO may undergo enterohepatic circulation, which can prolong its retention in the body.

Case Studies

- Liver Toxicity : Animal studies have shown that exposure to VPO can lead to liver damage. In a study involving rats, significant liver enlargement was observed after prolonged exposure, indicating hepatotoxicity .

- Immune Response : Epidemiological studies have linked exposure to PFAS, including VPO, with immune system effects. A review highlighted associations between high serum levels of PFOA and decreased vaccine response in children .

Environmental Impact

VPO is resistant to degradation, contributing to its accumulation in the environment. Monitoring studies have detected VPO in various matrices, including water and soil samples, raising concerns about its ecological effects.

Table 2: Environmental Persistence of PFAS Compounds

| Compound | Environmental Persistence | Detected In |

|---|---|---|

| Vinyl PFCA | High | Surface water, sediments |

| PFOA | Very High | Groundwater, biota |

| PFOS | Very High | Aquatic ecosystems |

Eigenschaften

IUPAC Name |

ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F15O2/c1-2-27-3(26)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRSPYLHWASUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380766 | |

| Record name | Ethenyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-93-7 | |

| Record name | Ethenyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.